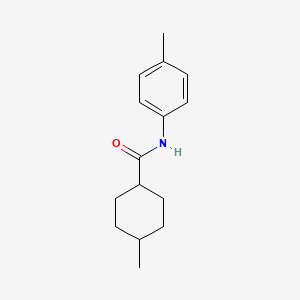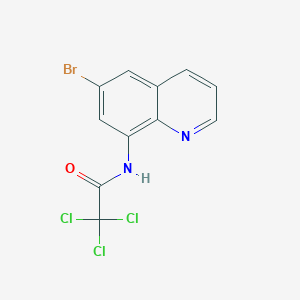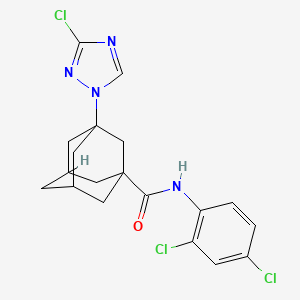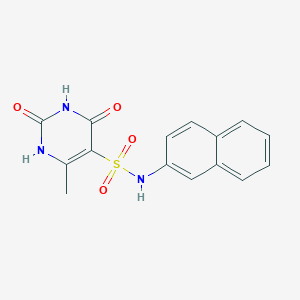![molecular formula C21H22N8O2 B11107871 N-(4-nitrophenyl)-4-[(2E)-2-(1-phenylethylidene)hydrazinyl]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11107871.png)
N-(4-nitrophenyl)-4-[(2E)-2-(1-phenylethylidene)hydrazinyl]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1-ethanone 1-[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1-ethanone 1-[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 1-phenyl-1-ethanone with hydrazine hydrate to form the corresponding hydrazone.
Triazine Ring Formation: The hydrazone is then reacted with cyanuric chloride to introduce the triazine ring.
Substitution Reactions: Subsequent substitution reactions with 4-nitroaniline and pyrrolidine are carried out to complete the synthesis.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the hydrazone moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include phenolic derivatives and oxidized triazine rings.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1-ethanone 1-[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-y]hydrazone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antifungal and antibacterial agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 1-phenyl-1-ethanone 1-[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone involves its interaction with cellular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The triazine ring can also interact with nucleic acids, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Nitrophenyl)-4-[(2E)-2-(1-Phenylethyliden)hydrazinyl]-6-(Morpholin-1-yl)-1,3,5-triazin-2-amin
- N-(4-Nitrophenyl)-4-[(2E)-2-(1-Phenylethyliden)hydrazinyl]-6-(Piperidin-1-yl)-1,3,5-triazin-2-amin
Einzigartigkeit
N-(4-Nitrophenyl)-4-[(2E)-2-(1-Phenylethyliden)hydrazinyl]-6-(Pyrrolidin-1-yl)-1,3,5-triazin-2-amin ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm bestimmte chemische und biologische Eigenschaften verleihen. Insbesondere das Vorhandensein der Pyrrolidinylgruppe kann seine Stabilität und Reaktivität im Vergleich zu ähnlichen Verbindungen verbessern.
Eigenschaften
Molekularformel |
C21H22N8O2 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
4-N-(4-nitrophenyl)-2-N-[(E)-1-phenylethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22N8O2/c1-15(16-7-3-2-4-8-16)26-27-20-23-19(24-21(25-20)28-13-5-6-14-28)22-17-9-11-18(12-10-17)29(30)31/h2-4,7-12H,5-6,13-14H2,1H3,(H2,22,23,24,25,27)/b26-15+ |
InChI-Schlüssel |
RMUAXRQXAWLNFS-CVKSISIWSA-N |
Isomerische SMILES |
C/C(=N\NC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCCC3)/C4=CC=CC=C4 |
Kanonische SMILES |
CC(=NNC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCCC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,6-Dimethoxyphenyl){4-[(2-methoxynaphthalen-1-yl)methyl]piperazin-1-yl}methanone](/img/structure/B11107789.png)
![ethyl 4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B11107803.png)

![N'-[4-(dimethylamino)benzylidene]-2-(3,5-dimethylphenoxy)propanehydrazide](/img/structure/B11107809.png)
![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-(3,5-diiodo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11107812.png)
![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B11107819.png)
![2-[(3,5-Dibromo-4-methylphenyl)amino]-N'-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide](/img/structure/B11107825.png)

![N-[2-(benzyloxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11107846.png)
![N'-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11107848.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11107855.png)



